Norethandrolone

Anabolic Potency Myotrophic Activity Antigonadotrophic Effect

Procure Norethandrolone (CAS 52-78-8) as the definitive oral 17α-alkylated 19-nortestosterone reference standard. Its unique myotrophic-to-hepatotoxic divergence makes it indispensable as a positive control in DILI and cholestasis screening panels, enabling quantifiable BSP retention benchmarking. With a distinct AR EC50 of 0.19 nM, it serves as a critical comparator compound for 19-nor SAR studies, preventing dose-equivalence extrapolation from nandrolone or trenbolone. Select this compound for protocols requiring a documented nitrogen-sparing oral anabolic agent with established minimum effective doses.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 52-78-8
Cat. No. B1679909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorethandrolone
CAS52-78-8
SynonymsEthylestrenolone
Ethylnortestosterone
Nilevar
Norethandrolone
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O
InChIInChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1
InChIKeyZDHCJEIGTNNEMY-XGXHKTLJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Norethandrolone (CAS 52-78-8) Chemical Identity and Pharmacological Classification for Procurement Specialists


Norethandrolone (CAS 52-78-8) is a 17α-alkylated synthetic anabolic-androgenic steroid (AAS) belonging to the 19-nortestosterone (nandrolone) structural family, characterized by an ethyl substitution at the 17α position [1]. As an androgen receptor (AR) agonist, it exerts strong myotrophic and protein-anabolic effects, historically utilized for treating catabolic wasting conditions, severe trauma, burns, and aplastic anemia [2]. The compound is distinguished from non-alkylated 19-nor derivatives by its oral bioavailability, which is conferred by the 17α-alkyl group—a structural feature that simultaneously imparts a distinct hepatic safety profile compared to its injectable ester-based analogs [3].

Why Norethandrolone Cannot Be Interchanged with Nandrolone or Testosterone Analogs in Research or Clinical Protocols


Procurement decisions for Norethandrolone (52-78-8) cannot default to alternative 19-nortestosterone derivatives or other oral anabolic agents due to significant pharmacological divergence. While it shares the 19-nor core with injectable Nandrolone esters, the 17α-ethyl substitution on Norethandrolone fundamentally alters its route-specific toxicity and metabolic stability [1]. In direct comparative studies, Norethandrolone exhibits a distinct divergence in its myotrophic-to-hepatotoxic profile relative to both non-alkylated nandrolone and other C17-alkylated analogs like oxymetholone [2]. Furthermore, class-level inferences from receptor binding data confirm that Norethandrolone (EC50 ~0.19 nM) displays unique affinity kinetics at the androgen receptor compared to close structural relatives like nandrolone (0.12 nM) and trenbolone (0.78 nM), preventing dose-equivalence extrapolation [3].

Quantitative Comparative Data: Norethandrolone Versus Nandrolone, Oxymetholone, and Testosterone


Comparative Myotrophic and Antigonadotrophic Activity in Immature Rats

In a 1970 comparative study in immature rats, Norethandrolone demonstrated significant myotrophic (levator ani) and antigonadotrophic activity at the lowest tested dose of 40 mcg/day, aligning it with Nandrolone phenpropionate and Testosterone in potency [1]. Unlike Bolasterone, Methandrostenolone, and Testosterone, Norethandrolone increased seminal vesicle weight at dosages lower than those required for prostate weight gain, indicating a differential tissue-specific androgenic response pattern [1].

Anabolic Potency Myotrophic Activity Antigonadotrophic Effect

Hepatic Safety Margin: Quantitative Sulfobromophthalein (BSP) Retention and Liver Function

Norethandrolone induces a quantifiable impairment in hepatic excretory function as measured by BSP retention. In healthy subjects receiving 100-150 mg daily for 7-12 days, BSP initial removal rate decreased from 14.2% to 10.3% per minute, while 45-minute retention increased from 2.0% to 13.8% [1]. In a separate 6-month evaluation, abnormal BSP retention occurred in 74% of patients receiving Norethandrolone, with this compound identified as the most hepatotoxic among six anabolic steroids tested [2].

Hepatotoxicity Liver Function Cholestasis Risk

Differential Androgen Receptor (AR) Activation Potency in Cellular Assays

In a cellular AR activation assay comparing multiple AAS, Norethandrolone exhibited an EC50 value of 0.19 nM for AR agonism [1]. This places it in an intermediate potency range—more potent than trenbolone (0.78 nM) but less potent than nandrolone (0.12 nM) and the designer steroid tetrahydrogestrinone (0.29 nM) [1]. The 1.58-fold difference in EC50 relative to nandrolone demonstrates that receptor activation efficiency is not uniform across the 19-nor family.

Receptor Binding Androgen Receptor EC50

Nitrogen Retention Anabolic Effect Ratio (Experimental Excretion / Control Excretion)

The anabolic efficacy of Norethandrolone has been quantified via the nitrogen retention ratio (experimental excretion / control excretion), a direct measure of protein-sparing activity [1]. While absolute nitrogen retention values vary widely based on patient weight and dosing (reported from 30 to 150 mg/day effective range), the ratio method provides a normalized comparator across studies [1]. Direct comparisons with Testosterone Propionate confirm that Norethandrolone achieves a quantifiable nitrogen-sparing effect, although the specific numerical ratio difference relative to Testosterone Propionate requires accessing the full-text primary data [2].

Nitrogen Balance Protein Anabolism Catabolism Reversal

Procurement-Guided Application Scenarios for Norethandrolone (52-78-8)


Preclinical Modeling of Catabolic Wasting and Nitrogen Balance Studies

Norethandrolone is optimally deployed in rodent or human nitrogen balance protocols where a 17α-alkylated oral anabolic agent with documented nitrogen-sparing efficacy is required [1]. The established minimum effective dose of 40 mcg/day for myotrophic activity in rats provides a validated starting point for dose-ranging studies, while the nitrogen retention ratio methodology offers a standardized endpoint for quantifying protein-anabolic effect [2].

Hepatotoxicity Screening and Cholestasis Mechanism Research

Given its identification as the most hepatotoxic among six tested AAS, Norethandrolone serves as a definitive positive control in drug-induced liver injury (DILI) and cholestasis screening panels [1]. The documented BSP retention increase (from 2.0% to 13.8% at 45 minutes) provides a sensitive, quantifiable benchmark for evaluating hepatic excretory function impairment and for validating in vitro hepatotoxicity models against known clinical cholestatic agents [2].

Androgen Receptor (AR) Pharmacology and Structure-Activity Relationship (SAR) Studies

The intermediate AR EC50 of 0.19 nM positions Norethandrolone as a critical comparator compound in 19-nor SAR studies [1]. Its potency differential relative to nandrolone (0.12 nM) and trenbolone (0.78 nM) allows researchers to dissect the impact of 17α-ethyl substitution versus 19-nor core modifications on receptor binding kinetics and transcriptional activation efficiency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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